molecular formula C5H5N7 B13866418 2-(Tetrazol-1-yl)pyrimidin-5-amine CAS No. 1211587-61-9

2-(Tetrazol-1-yl)pyrimidin-5-amine

Cat. No.: B13866418
CAS No.: 1211587-61-9
M. Wt: 163.14 g/mol
InChI Key: GTOUEHAIIUSBRY-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Advanced Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental building blocks in organic synthesis. Their unique electronic and steric properties make them indispensable in the creation of complex molecular frameworks. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific reactivity and conformational preferences, enabling a wide array of chemical transformations. These systems are not merely passive scaffolds but often participate actively in reaction mechanisms, influencing selectivity and yield. The development of novel synthetic methodologies targeting heterocyclic systems is thus a vibrant area of research, constantly expanding the toolkit available to chemists for constructing molecules with desired biological or material properties.

Overview of Pyrimidine (B1678525) and Tetrazole Moieties in Materials Science and Medicinal Chemistry Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. It is a core component of nucleobases such as cytosine, thymine, and uracil, fundamental to the structure of DNA and RNA. researchgate.netgsconlinepress.com This biological prevalence has inspired the development of a multitude of pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including antiviral, antibacterial, anticancer, and antihypertensive agents. jacsdirectory.comnih.gov In materials science, pyrimidine derivatives are explored for their potential in creating fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is another critical pharmacophore. mdpi.com It is often employed as a bioisostere for the carboxylic acid group, enhancing the metabolic stability and pharmacokinetic profile of drug candidates. researchgate.net Tetrazole derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov In materials science, the high nitrogen content of tetrazoles makes them candidates for the development of high-energy materials. nih.gov

Research Landscape of 2-(Tetrazol-1-yl)pyrimidin-5-amine and Structurally Related Hybrid Systems

The chemical entity this compound represents a fascinating hybrid system that combines the key attributes of both pyrimidine and tetrazole moieties. While specific research focused exclusively on this compound is still emerging, the broader landscape of tetrazolyl pyrimidine systems provides a strong indication of its potential.

Research into structurally related compounds, such as tetrazolo[1,5-a]pyrimidines and other tetrazole-substituted pyrimidines, has revealed significant potential in medicinal chemistry. researchgate.netnih.gov These hybrid systems are being investigated for their inhibitory activity against various enzymes and receptors, highlighting their promise as therapeutic agents. For instance, derivatives of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines have been synthesized and evaluated for their antibacterial activity. nih.gov

The synthesis of such hybrid molecules often involves multi-component reactions or the functionalization of pre-existing heterocyclic cores. researchgate.net For example, a common route to tetrazole formation is the [2+3] cycloaddition of an azide (B81097) source with a nitrile. prepchem.com The amino group at the 5-position of the pyrimidine ring in this compound offers a valuable handle for further chemical modification, allowing for the generation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

The table below summarizes the potential research directions and applications for this compound based on the known activities of its constituent moieties and related hybrid systems.

Research AreaPotential ApplicationRationale
Medicinal Chemistry Anticancer AgentsPyrimidine and tetrazole derivatives have shown significant anticancer activity. nih.govnih.gov
Antimicrobial AgentsBoth heterocyclic systems are present in various antimicrobial drugs. jacsdirectory.comnih.gov
Kinase InhibitorsThe pyrimidine scaffold is a common feature in kinase inhibitors.
Materials Science High-Energy MaterialsThe high nitrogen content of the tetrazole ring suggests potential energetic properties. nih.gov
Organic ElectronicsPyrimidine-based systems have applications in OLEDs. researchgate.net
Ligands for Metal ComplexesThe nitrogen atoms in both rings can act as coordination sites for metal ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211587-61-9

Molecular Formula

C5H5N7

Molecular Weight

163.14 g/mol

IUPAC Name

2-(tetrazol-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C5H5N7/c6-4-1-7-5(8-2-4)12-3-9-10-11-12/h1-3H,6H2

InChI Key

GTOUEHAIIUSBRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NN=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 Tetrazol 1 Yl Pyrimidin 5 Amine and Its Analogs

Established Synthetic Pathways

Established methods for the synthesis of pyrimidine-tetrazole scaffolds rely on fundamental organic reactions, including cycloadditions, nucleophilic substitutions, and multi-component reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Tetrazole Ring Formation)

The [3+2] cycloaddition reaction is a cornerstone for the synthesis of five-membered heterocyclic rings like tetrazoles. nih.gov This reaction typically involves the addition of an azide (B81097) source (acting as a 1,3-dipole) to a nitrile-containing substrate. nih.govresearchgate.net For the synthesis of 2-(tetrazol-1-yl)pyrimidin-5-amine, a key intermediate would be 2-cyanopyrimidin-5-amine. The reaction of this intermediate with an azide, such as sodium azide, would lead to the formation of the tetrazole ring. youtube.com

The mechanism of this reaction is often facilitated by the use of a Lewis acid or a Brønsted acid catalyst, which activates the nitrile group towards nucleophilic attack by the azide anion. youtube.comacs.org Various metal salts, such as those of zinc, have been shown to effectively catalyze this transformation, often in aqueous media. organic-chemistry.org The formation of the tetrazole ring is a thermodynamically favorable process, driven by the creation of an aromatic system. youtube.com

In the context of synthesizing analogs, intramolecular [3+2] cycloadditions have been employed to create fused tetrazole systems, such as tetrazolo[1,5-a]pyrimidines. nih.govnih.gov This occurs when a 2-azidopyrimidine (B1655621) undergoes cyclization. nih.govnih.gov The position of substituents on the pyrimidine (B1678525) ring can influence the equilibrium between the azide and the fused tetrazole form. nih.govnih.gov

Table 1: Examples of [3+2] Cycloaddition for Tetrazole Synthesis

Nitrile SubstrateAzide SourceCatalyst/ConditionsProduct TypeReference
BenzonitrileSodium Azide, Ammonium ChlorideDMF, heat5-Phenyl-1H-tetrazole youtube.com
Aromatic NitrilesSodium AzideCo-Ni/Fe3O4@MMSHS, mild conditions5-Aryl-1H-tetrazoles rsc.org
Organic NitrilesSodium AzideZinc salts, water5-Substituted-1H-tetrazoles organic-chemistry.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing the tetrazole moiety onto a pyrimidine ring. This strategy is particularly useful when a suitable leaving group is present on the pyrimidine core. For the synthesis of this compound, a starting material such as 2-chloro- or 2-fluoropyrimidin-5-amine (B1340740) could be employed. The reaction of this substrate with a tetrazolate salt, typically the sodium or potassium salt of tetrazole, in a polar aprotic solvent like DMF or DMSO would yield the desired product.

The success of the SNAr reaction is highly dependent on the electronic nature of the pyrimidine ring. The presence of electron-withdrawing groups on the pyrimidine ring activates it towards nucleophilic attack. The amino group at the 5-position, being an electron-donating group, might slightly deactivate the ring, potentially requiring more forcing reaction conditions.

A study on the SNAr reactions of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles demonstrated that substitution can occur selectively. nih.gov This suggests that with appropriate control of reaction conditions, selective substitution on a di- or tri-substituted pyrimidine can be achieved.

Multi-component Reaction (MCR) Approaches for Pyrimidine-Tetrazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and simplifying purification. nih.govacs.org Several MCRs have been developed for the synthesis of tetrazole-containing heterocycles. acs.org

The Ugi-azide reaction is a prominent MCR for generating 1,5-disubstituted tetrazoles. mdpi.com This four-component reaction involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (generated in situ from an azide salt). mdpi.com While not directly applicable to the synthesis of the title compound in one step, it offers a versatile platform for creating a library of tetrazole-containing compounds, which could then be further elaborated to the desired pyrimidine structure.

More relevantly, one-pot, three-component reactions have been developed for the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. tandfonline.comnih.gov For instance, the reaction of 5-aminotetrazole (B145819), an aromatic aldehyde, and a compound with an active methylene (B1212753) group, such as 3-cyanoacetyl indole, can yield complex tetrazolo[1,5-a]pyrimidine-6-carbonitriles. tandfonline.comnih.gov Although this leads to the fused isomer, it highlights the potential of MCRs in constructing the pyrimidine-tetrazole scaffold. A similar approach could be envisioned where a different set of components could lead to the 2-(tetrazol-1-yl)pyrimidine core.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogs, advanced techniques and careful optimization of reaction conditions are crucial.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. clockss.org This technique has been successfully applied to the synthesis of tetrazole and pyrimidine derivatives.

For example, a one-pot, three-component synthesis of N2-(tetrazol-5-yl)-6-aryl-1,3,5-triazine-2,4-diamines was achieved under controlled microwave heating. beilstein-archives.orgresearchgate.netafricaresearchconnects.com This reaction between 5-aminotetrazole, aromatic aldehydes, and cyanamide (B42294) in pyridine (B92270) proceeded in excellent yields with short reaction times. beilstein-archives.org Similarly, the synthesis of thiazolo[3,2-a]pyrimidine derivatives via a one-pot, three-component reaction was significantly enhanced by microwave irradiation. clockss.org These examples strongly suggest that the synthesis of this compound, whether through cycloaddition or SNAr, could be significantly optimized by employing microwave heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of 6-aryl-N2-(1H-tetrazol-5-yl)-2,3-dihydro-1,3,5-triazine-2,4-diamineNot reported12 min, 92% yield beilstein-archives.org
Synthesis of ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateLonger reaction times, lower yields30 min, quantitative yield clockss.org
Synthesis of 2-(4,5-dihydro-5-(tetrazolo[1,5-a]quinolin-4-yl)-1H-pyrazol-3-yl)-substituted phenolsHoursMinutes researchgate.net

Catalyst Systems and Reaction Condition Tuning

The choice of catalyst and the fine-tuning of reaction conditions such as solvent, temperature, and pH are critical for maximizing the yield and purity of the desired product.

In the context of [3+2] cycloadditions for tetrazole formation, various catalyst systems have been explored. While traditional methods used potentially hazardous reagents like tin or silicon azides, modern approaches favor more environmentally benign catalysts. nih.gov Zinc salts have proven effective, and more recently, novel nanocatalysts such as cobalt-nickel on magnetic mesoporous hollow spheres have been shown to be highly active and recyclable, affording excellent yields in short reaction times under mild conditions. rsc.org The use of ionic liquids as solvents has also been investigated for the synthesis of tetrazolo[1,5-a]pyrimidines, in some cases leading to improved yields. nih.gov

For SNAr reactions, the choice of base and solvent is crucial. A non-nucleophilic base is often required to deprotonate the tetrazole without competing in the substitution reaction. The temperature needs to be carefully controlled to prevent side reactions. The pH of the reaction mixture can also be important, especially when dealing with amino-substituted pyrimidines, as it can affect the nucleophilicity of the reactants.

In MCRs, the catalyst can play a pivotal role in directing the reaction pathway towards the desired product. For instance, a hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal-organic framework has been used as a recyclable and highly active catalyst for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov Similarly, UiO-66-NH2, a Lewis basic metal-organic framework, has been shown to catalyze the three-component synthesis of these fused systems. tandfonline.com The development of such advanced catalyst systems holds great promise for the efficient and selective synthesis of complex molecules like this compound.

Regioselective Synthesis of Isomers and Tautomers

The synthesis of this compound involves managing a complex interplay of isomerism and tautomerism. The tetrazole ring itself can exist in different tautomeric forms, and its connection to the pyrimidine ring can result in N1 and N2 isomers. A prevalent and well-studied aspect of this is the ring-chain tautomerism between the fused tetrazolo[1,5-a]pyrimidine system and the corresponding 2-azidopyrimidine.

An efficient method for producing tetrazolo[1,5-a]pyrimidines involves the cyclocondensation of 5-aminotetrazole with β-enaminones. nih.gov The regioselectivity of this reaction is significantly influenced by the nature of the substituents on the β-enaminone. nih.gov When the substituent (R) is a strong electron-withdrawing group like trifluoromethyl (CF₃) or trichloromethyl (CCl₃), the reaction shows high regioselectivity, yielding 7-substituted tetrazolo[1,5-a]pyrimidines. nih.gov Conversely, when R is an aryl or methyl group, a mixture of 5-substituted tetrazolo[1,5-a]pyrimidines and 2-azidopyrimidines is often observed in solution, indicating an azide-tetrazole equilibrium. nih.gov In the solid state, these compounds predominantly exist as the 2-azidopyrimidine isomer. nih.gov

The general alkylation of 5-substituted-1H-tetrazoles often leads to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions. While direct N-arylation of 5-aminotetrazole with a suitable pyrimidine derivative to selectively yield the 1-yl isomer is a potential route, the literature more frequently details the synthesis of the fused tetrazolo[1,5-a]pyrimidine system. In polymeric syntheses involving the alkylation of 5-aminotetrazole, the formation of both N1 and N2 linkages has been observed, with the ratio depending on the reaction conditions. nih.gov For instance, in the absence of an azidizing agent, substitution can occur on both N1 and N2 of the tetrazole ring. nih.gov

The following table summarizes the regioselective synthesis of tetrazolo[1,5-a]pyrimidine derivatives, which are key isomers of 2-(tetrazolyl)pyrimidines.

Table 1: Regioselective Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

Starting Materials Reagents and Conditions Product(s) Yield (%) Ref.
5-Aminotetrazole, β-Enaminone (R=CF₃, CCl₃) - 7-Substituted tetrazolo[1,5-a]pyrimidines High regioselectivity nih.gov
5-Aminotetrazole, β-Enaminone (R=Aryl, CH₃) - Mixture of 5-substituted tetrazolo[1,5-a]pyrimidines and 2-azidopyrimidines - nih.gov
Poly(epichlorohydrin)-butanediol, 5-Aminotetrazole Nucleophilic substitution Polymer with N1 and N2-linked aminotetrazole moieties - nih.gov

Utilization of 5-Aminotetrazole as a Versatile Building Block in Heterocyclic Synthesis

5-Aminotetrazole is a valuable and versatile starting material in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, primarily due to its multiple nucleophilic centers. organic-chemistry.org It is frequently employed in multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules from simple precursors in a single step.

A common application of 5-aminotetrazole is in the Biginelli-type reactions, where it reacts with an aldehyde and a β-ketoester or a related active methylene compound to form tetrazolo[1,5-a]pyrimidine derivatives. These reactions can be catalyzed by various acids or metal catalysts and can often be performed under environmentally friendly conditions, such as in water or under solvent-free conditions. For example, the three-component reaction of 5-aminotetrazole, aliphatic aldehydes, and acetoacetic ester derivatives in water under microwave irradiation selectively yields 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives.

The reactivity of 5-aminotetrazole can be tuned by the reaction conditions. In many MCRs, it acts as a 1,3-binucleophile, with both the exocyclic amino group and an endocyclic nitrogen atom participating in the reaction. organic-chemistry.org However, in some cases, only the exocyclic amino group is involved in the transformation. organic-chemistry.org

The following table presents a selection of heterocyclic systems synthesized using 5-aminotetrazole as a key building block.

Table 2: Heterocyclic Synthesis Utilizing 5-Aminotetrazole

Reaction Type Other Reactants Catalyst/Conditions Product Yield (%) Ref.
Three-component reaction Formaldehyde, Acetoacetic esters Microwave, Water, 100 °C 4,7-Dihydrotetrazolo[1,5-a]pyrimidines -
Three-component reaction Aromatic aldehydes, Ethyl acetoacetate Sulfamic acid (10 mol%) 7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates 77-89
Three-component reaction Aromatic aldehydes, Acetophenones N,N,N,N-Tetrabromobenzene-1,3-disulfonamide, Solvent-free 5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines Good to excellent
Cyclocondensation β-Enaminones - Tetrazolo[1,5-a]pyrimidines / 2-Azidopyrimidines - nih.gov

Chemical Transformations and Derivatization Studies of 2 Tetrazol 1 Yl Pyrimidin 5 Amine Systems

Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-(tetrazol-1-yl)pyrimidin-5-amine is an electron-deficient system, a characteristic that significantly influences its reactivity towards both electrophiles and nucleophiles. The presence of the amino group at the C5 position and the tetrazolyl moiety at the C2 position further modulates the electronic properties and steric accessibility of the pyrimidine core.

Electrophilic and Nucleophilic Substitutions

The electron-withdrawing nature of the pyrimidine ring generally makes it susceptible to nucleophilic attack, while electrophilic substitution typically requires activating groups. The amino group at the C5 position acts as a powerful activating group, directing electrophilic attack to the ortho and para positions. However, in the context of the pyrimidine ring, the positions are not equivalent.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring of this compound is challenging due to the ring's inherent electron deficiency. However, the activating effect of the C5-amino group can facilitate reactions such as halogenation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, leading to the introduction of a bromine atom at the C6 position, ortho to the amino group. The reaction conditions need to be carefully controlled to avoid over-halogenation or side reactions.

ElectrophileReagentProductPosition of Substitution
Br+N-Bromosuccinimide (NBS)6-Bromo-2-(tetrazol-1-yl)pyrimidin-5-amineC6
NO2+Nitrating mixture (HNO3/H2SO4)6-Nitro-2-(tetrazol-1-yl)pyrimidin-5-amineC6

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution reactions on the pyrimidine ring of this compound are more common, particularly if a suitable leaving group is present. While the parent compound does not have an inherent leaving group on the pyrimidine core, derivatives can be synthesized to undergo such reactions. For example, if the amino group is converted to a diazonium salt, it can be replaced by a variety of nucleophiles in a Sandmeyer-type reaction. Furthermore, should a halogen be introduced at the C6 position, it can be displaced by various nucleophiles. For instance, 6-bromo-2-(tetrazol-1-yl)pyrimidin-5-amine can react with amines, alkoxides, or thiolates to yield the corresponding 6-substituted derivatives. The reactivity is enhanced by the electron-withdrawing tetrazolyl group at the C2 position.

Functional Group Interconversions of the Amine Moiety

The primary amino group at the C5 position is a versatile functional handle for a wide range of transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

One of the most important reactions of the 5-amino group is diazotization , followed by Sandmeyer or related reactions. libretexts.orgbyjus.comlumenlearning.com Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields the corresponding diazonium salt. This intermediate is typically unstable and is used directly in subsequent reactions. The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br, I), cyano, hydroxyl, and trifluoromethyl groups, often with the aid of copper(I) catalysts. byjus.comorganic-chemistry.orgnih.gov

ReactionReagentsProduct Functional Group
Sandmeyer ChlorinationNaNO2, HCl, CuCl-Cl
Sandmeyer BrominationNaNO2, HBr, CuBr-Br
Sandmeyer CyanationNaNO2, H+, CuCN-CN
Schiemann ReactionNaNO2, HBF4, heat-F
HydroxylationNaNO2, H2SO4, H2O, heat-OH

Furthermore, the amino group can undergo standard reactions such as acylation with acyl chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Reactions Involving the Tetrazole Ring

The tetrazole ring, while generally considered aromatic and stable, possesses multiple nitrogen atoms that can participate in various chemical transformations.

N-Alkylation and N-Acylation Reactions

The tetrazole ring has four nitrogen atoms, and in the case of 1-substituted tetrazoles, three of these (N2, N3, and N4) are potentially available for alkylation or acylation. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions. Alkylation of 1-substituted tetrazoles with alkyl halides in the presence of a base typically leads to a mixture of N2 and N3-alkylated products. The ratio of these isomers can be influenced by the nature of the alkylating agent and the solvent.

Reagent TypeExample ReagentPotential Products
Alkyl HalideMethyl iodide (CH3I)2-Methyl-5-[2-(tetrazol-1-yl)pyrimidin-5-yl]tetrazole & 3-Methyl-5-[2-(tetrazol-1-yl)pyrimidin-5-yl]tetrazole
Acyl ChlorideAcetyl chloride (CH3COCl)N-acetyl derivatives at N2 and N3 positions

Computational studies can be employed to predict the most likely site of attack based on the calculated nucleophilicity of the different nitrogen atoms.

Ring-Opening and Rearrangement Studies of Tetrazoles

A significant aspect of tetrazole chemistry is the ring-chain tautomerism, particularly in fused systems. Tetrazolo[1,5-a]pyrimidines, for instance, are known to exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers. beilstein-archives.orgresearchgate.net This equilibrium is influenced by factors such as the substituents on the pyrimidine ring, the solvent, and the temperature.

While this compound itself does not represent a fused system, the tetrazole ring can undergo cleavage under certain conditions. For example, catalytic hydrogenation of related tetrazolo[1,5-a]pyrimidines can lead to the reductive cleavage of the tetrazole ring, resulting in the formation of a 2-aminopyrimidine (B69317) derivative. beilstein-archives.org This transformation proceeds through the 2-azido intermediate. Similar reactivity could be anticipated for this compound under specific reductive conditions.

Photochemical reactions can also induce rearrangements or fragmentations of the tetrazole ring. For instance, irradiation of certain tetrazoles can lead to the extrusion of molecular nitrogen and the formation of highly reactive nitrene intermediates, which can then undergo various intramolecular or intermolecular reactions.

Formation of Fused and Bridged Heterocyclic Architectures

The bifunctional nature of this compound, possessing both an amino group and a tetrazole ring attached to a pyrimidine core, makes it a valuable precursor for the synthesis of novel fused and bridged heterocyclic systems.

One common strategy involves the reaction of the 5-amino group with a biselectrophilic reagent to construct a new ring fused to the pyrimidine core. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrimido[4,5-b]pyridines. Similarly, condensation with 1,3-dicarbonyl compounds can yield pyrimido[4,5-b]quinolines. oiccpress.comnih.govosi.lv The specific reaction conditions and the nature of the biselectrophile will determine the structure of the resulting fused system.

The tetrazole ring can also participate in cycloaddition reactions, although this is less common for 1-substituted tetrazoles compared to 5-substituted tetrazoles. However, derivatives of this compound could be designed to undergo intramolecular cyclization reactions, leading to the formation of bridged heterocyclic structures. For instance, if a suitable reactive group is introduced at the C6 position of the pyrimidine ring and another on a substituent attached to the tetrazole ring, an intramolecular reaction could lead to a bridged system.

The synthesis of pyrimido[4,5-d]tetrazolo[1,5-a]pyrimidines represents a more complex example of forming a fused system. This would typically involve a multi-step synthesis, potentially starting from a suitably functionalized 2-chloropyrimidine (B141910) which is then reacted with 5-aminotetrazole (B145819) to form a tetrazolopyrimidine intermediate, followed by further cyclization reactions. nih.gov

The exploration of these chemical transformations continues to be an active area of research, with the potential to unlock novel molecular architectures with unique properties and biological activities.

Synthesis of Tetrazolo[1,5-a]pyrimidine (B1219648) and Tetrazolo[1,5-c]pyrimidine Systems

The synthesis of fused tetrazolopyrimidine systems from the this compound scaffold is primarily governed by the inherent chemical nature of the tetrazolyl substituent and its relationship with its azide (B81097) tautomer.

A crucial aspect of the chemistry of 2-substituted tetrazolopyrimidines is the existence of an azide-tetrazole equilibrium. beilstein-archives.org Specifically, tetrazolo[1,5-a]pyrimidines can exist in equilibrium with their isomeric form, 2-azidopyrimidine. beilstein-archives.org This tautomerism is a key consideration in designing synthetic pathways, as the azide form offers a distinct set of reactive possibilities, most notably in cycloaddition reactions.

The conventional synthesis of the tetrazolo[1,5-a]pyrimidine core often involves a multicomponent reaction, for instance, the condensation of 5-aminotetrazole with β-dicarbonyl compounds like fluorinated 1,3-diketones. nih.govallsubjectjournal.com Another established method involves the mercury-promoted desulfurization of precursor molecules. researchgate.net

For a pre-formed scaffold like this compound, the transformation into a fused system relies on the reactivity of the existing rings. The 2-(tetrazol-1-yl) moiety is isomeric with a 2-azido group. This 2-azido-5-aminopyrimidine tautomer can undergo intramolecular cyclization, where the azido (B1232118) group reacts with the N1 nitrogen of the pyrimidine ring to form the fused tetrazolo[1,5-a]pyrimidine ring system. The 5-amino group in this context would be a substituent on the newly formed fused bicyclic system.

The synthesis of the isomeric tetrazolo[1,5-c]pyrimidine system typically involves the C4 and N3 positions of the pyrimidine ring. While direct synthesis from a 5-aminopyrimidine (B1217817) is less common, a potential pathway could involve the chemical modification of the starting material. For instance, the 5-amino group could be transformed into a different functional group that directs cyclization towards the C4 position. However, more established routes proceed from precursors like 4-chloropyrimidines or 4-hydrazinopyrimidines, which are then treated with an azide source to facilitate cyclization.

The reactivity of these systems is summarized in the table below, highlighting the precursor types and the resulting fused systems.

Starting Material/PrecursorReagent/ConditionProduct SystemReference
5-Aminotetrazole, 1,3-DiketonesSolvent-free, CatalystTetrazolo[1,5-a]pyrimidines nih.govallsubjectjournal.com
Tetrazolo[1,5-a]pyrimidine (in equilibrium with 2-azidopyrimidine)Catalytic Hydrogenation2-Aminopyrimidines / Tetrahydropyrimidines beilstein-archives.org
Tetrazolo[1,5-a]pyrimidine (in equilibrium with 2-azidopyrimidine)Terminal Alkynes, CuAAC1,2,3-Triazolopyrimidines beilstein-archives.org

Construction of Triazolopyrimidine and Other Hybrid Fused Systems

The presence of the 5-amino group on the pyrimidine ring of this compound is the key feature enabling the construction of further fused rings, particularly triazole and other heterocyclic systems. researchgate.net

The synthesis of triazolopyrimidines is a well-established field in medicinal chemistry, with numerous methods reported for their preparation. nih.govresearchgate.netbenthamscience.comnih.gov A common strategy involves the condensation of an aminotriazole with a 1,3-dicarbonyl compound. researchgate.net Conversely, when starting with an aminopyrimidine, the triazole ring is constructed onto the pyrimidine core.

For this compound, the 5-amino group can act as a nucleophile to initiate a sequence of reactions leading to a fused triazole ring. This typically involves reaction with a synthon that provides the remaining carbon and nitrogen atoms needed to form the five-membered triazole ring. For example, condensation with reagents containing a C-N-N or N-C-N unit can lead to the formation of a fused nih.govresearchgate.netnih.govtriazole ring. Such transformations can result in various isomers, including nih.govresearchgate.netnih.govtriazolo[4,3-c]pyrimidines or nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidines, depending on the cyclization conditions and the specific reagents employed.

Beyond triazoles, the 5-amino group facilitates the synthesis of other diverse hybrid fused systems. A powerful strategy involves the initial derivatization of the amino group with a side chain containing a second reactive functional group. Subsequent intramolecular cyclization can then form a new ring. For example, alkylation of the 5-amino group with a halo-alkylether or halo-alkylamine could be followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the terminal heteroatom of the side chain attacks a carbon atom of the pyrimidine ring (e.g., C4 or C6), leading to fused six- or seven-membered rings. nih.gov This approach allows for the modular construction of complex polycyclic systems. nih.govrsc.org

The table below illustrates potential transformations of the 5-amino group to construct various fused heterocyclic systems.

Reagent/Reaction TypeIntermediate Functional GroupFused System Product
Reaction with orthoesters/formamideN-formyl or N-amidine nih.govresearchgate.netnih.govTriazolopyrimidine
Acylation with halo-acyl halide followed by cyclizationN-(haloacyl)aminePyrimido-oxazinone or similar
Reaction with α,β-unsaturated carbonyl compoundsMichael adductFused dihydropyridine/pyrimidine
Alkylation with aminoalkyl halides followed by intramolecular SNArN-(aminoalkyl)aminePyrimido-diazepine or similar

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 2-(Tetrazol-1-yl)pyrimidin-5-amine.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of a molecule. For tetrazole and pyrimidine (B1678525) derivatives, the chemical shifts in ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the various atoms within the rings. rsc.orgacgpubs.org

In related tetrazole compounds, the proton on the tetrazole ring typically appears as a singlet in the ¹H NMR spectrum. chemicalbook.com For instance, in 5-phenyl-1H-tetrazole, a broad singlet is observed around 17.45 ppm, attributed to the N-H proton. rsc.org The protons of the pyrimidine ring in similar structures also exhibit characteristic signals. The chemical shifts of these protons are influenced by the substituents on the ring. researchgate.net

The ¹³C NMR spectra of tetrazole derivatives show a characteristic signal for the carbon atom in the tetrazole ring. For example, the tetrazole carbon in 5-phenyl-1H-tetrazole resonates at approximately 155.93 ppm. rsc.org The carbon signals of the pyrimidine ring are also identifiable and their positions are dependent on the substitution pattern. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Tetrazole and Pyrimidine Structures

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
5-Phenyl-1H-tetrazoleDMSO-d617.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t)155.93, 131.84, 129.78, 127.33, 124.63, 120.69
2-Chloro-4-(1H-tetrazol-5-yl)pyridineDMSO-d615.54 (1H, br), 9.45 (1H, s), 8.76 (1H, d), 7.95 (1H, d)151.19, 148.23, 135.49, 129.05, 115.13, 113.16

Advanced NMR Techniques for Stereochemical and Tautomeric Analysis

Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HMBC, HSQC), are indispensable for unambiguously assigning complex structures and investigating dynamic processes like tautomerism. ipb.pt In heterocyclic systems, these techniques help establish connectivity between different parts of the molecule. ipb.pt

For tetrazole derivatives, the potential for tautomerism is a key structural feature. mdpi.com NMR studies have been crucial in determining the predominant tautomeric form in solution. mdpi.com For example, studies on N-(pyridin-2-yl)acetamide have utilized advanced NMR to confirm the existence of the amide tautomer. The position of substituents on the tetrazole ring can significantly influence the tautomeric equilibrium.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is widely used to identify characteristic vibrations of functional groups. In the context of this compound, key vibrational modes include N-H stretching of the amine group, C=N and N=N stretching of the pyrimidine and tetrazole rings, and various bending vibrations.

For related aminotetrazole compounds, the N-H stretching vibrations of the amino group are typically observed in the region of 3200-3400 cm⁻¹. mdpi.com The stretching vibrations of the tetrazole ring often appear in the range of 1340-1640 cm⁻¹ and 900-1200 cm⁻¹. pnrjournal.com

Table 2: Characteristic IR Absorption Frequencies for Related Tetrazole and Pyrimidine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3200 - 3400
Tetrazole RingN=N Stretching~1329
Pyrimidine RingC=N Stretching~1600 - 1650
Aromatic C-HStretching~3000 - 3100

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For tetrazole derivatives, Raman spectra can provide additional information about the skeletal vibrations of the heterocyclic rings. pnrjournal.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. sapub.org

Upon electron impact ionization (EI-MS), molecules like this compound will form a molecular ion, and its mass-to-charge ratio (m/z) provides the molecular weight. sapub.org The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. sapub.org For pyrimidine and tetrazole derivatives, common fragmentation pathways involve the loss of small molecules like N₂, HCN, and cleavage of the substituent groups. sapub.orgnih.gov The study of these fragmentation patterns can help confirm the connectivity of the tetrazole and pyrimidine rings. sapub.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data for this compound has been found in the searched scientific literature. This technique would typically be used to determine the molecular weight of the compound and can provide information about its fragmentation patterns under specific conditions.

High-Resolution Mass Spectrometry (HRMS)

There is no available HRMS data for this compound in the reviewed sources. HRMS would provide a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. This analysis is essential for unambiguously determining the three-dimensional arrangement of atoms in the crystal lattice.

Exploration of Advanced Material Applications and Chemical Probes

Development as High-Nitrogen Energetic Materials

The quest for high-energy density materials (HEDMs) that offer a superior balance of performance and safety has led researchers to focus on nitrogen-rich heterocyclic compounds. The tetrazole and pyrimidine (B1678525) rings are fundamental building blocks in this area due to their high positive heats of formation, significant nitrogen content, and inherent thermal stability. mdpi.comnih.gov While specific energetic data for 2-(Tetrazol-1-yl)pyrimidin-5-amine is not extensively detailed, the principles derived from structurally similar compounds provide a strong framework for understanding its potential.

The detonation properties of high-nitrogen compounds are intrinsically linked to their molecular structure. Key factors include nitrogen content, density, oxygen balance, and heat of formation. The presence of the tetrazole ring in a molecule is of particular interest as it offers a good balance between explosive performance and sensitivity. researchgate.net

Nitrogen Content: A higher nitrogen content is desirable as the decomposition of the material leads to the formation of the highly stable dinitrogen (N₂) molecule, releasing a large amount of energy. Compounds based on tetrazole and pyrazine, for example, can achieve nitrogen content as high as 71.58%. researchgate.netacs.org

Density: Detonation velocity and pressure are proportional to the square of the material's density. nih.gov Strategies to increase density include creating planar molecular structures and fostering strong intermolecular interactions, such as hydrogen bonding, to ensure efficient crystal packing. nih.govresearchgate.net

Functional Groups: The introduction of specific functional groups can tune the energetic properties. For instance, modifying a tetrazole group to a nitro group (–NO₂) can significantly increase density and detonation velocity. acs.org The amino group (-NH₂) on the pyrimidine ring can also influence performance and sensitivity.

Table 1: Detonation Properties of Related High-Nitrogen Heterocyclic Compounds

Compound Name Formula Density (g·cm⁻³) Detonation Velocity (m·s⁻¹) Detonation Pressure (GPa) Ref
2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) C₆H₄N₁₈ 1.754 8655 28.0 researchgate.netacs.org
2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine C₆H₂N₈O₆ 1.89 8922 - acs.org
1,2,9,10-tetranitrodipyrazolo[1,5-d:5',1'-f] researchgate.netacs.orgresearchgate.netcapes.gov.brtetrazine C₆N₁₂O₈ 1.955 - - researchgate.net
3,3′-(diazene-1,2-diyl)bis(N-1H-tetrazol-5-yl)- acs.orgresearchgate.netcapes.gov.brtriazolo[4,3-b] acs.orgresearchgate.netcapes.gov.brrsc.orgtetrazin-6-amine C₈H₄N₂₂ 1.79 8500 26.9 mdpi.com
DMPT-1 C₇H₅N₁₁O₄ 1.806 8610 30.2 nih.gov

A primary challenge in designing energetic materials is resolving the conflict between high energy content and molecular stability. acs.org Several strategies are employed to enhance both thermal stability and energy density in tetrazole-based compounds.

Fused Ring Systems: Creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) or tetrazolo[1,5-b]pyridazine (B14759603), is an effective strategy. acs.orgsci-hub.se Fused structures often exhibit greater rigidity and planarity, leading to higher densities and improved thermal stability. For example, a derivative of tetrazolo[1,5-b]pyridazine shows high thermal stability with a decomposition temperature of 290 °C. sci-hub.se

N-Functionalization and Bridging: The functionalization of the tetrazole ring can balance energetic performance and stability. nih.gov While introducing nitro groups boosts energy, it can decrease stability. An alternative is N-bridging functionalization, which can improve density and performance. nih.gov

Formation of Energetic Salts: Reacting acidic N-H groups on the tetrazole ring with nitrogen-rich bases can form energetic salts. capes.gov.br This approach can improve thermal and hydrolytic stability while maintaining good detonation properties. capes.gov.br

Intermolecular Hydrogen Bonding: The presence of amino groups, like the one in this compound, can facilitate extensive intermolecular hydrogen bonding networks. These interactions contribute to a more stable crystal lattice and higher density. researchgate.net

Roles as Ligands in Coordination Chemistry

The nitrogen-rich structure of this compound, with multiple nitrogen atoms on both the tetrazole and pyrimidine rings, makes it a highly versatile ligand for the construction of coordination complexes and polymers. researchgate.netrsc.org The study of similar ligands, such as 2-(tetrazol-1-yl)pyridine (B69947) and 5-(pyridyl)tetrazole, provides insight into the potential coordination behavior of this compound. researchgate.netresearchgate.net

Metal complexes involving tetrazole-pyrimidine type ligands are typically synthesized through several methods, including direct interaction in solution at ambient temperatures or under hydrothermal conditions. researchgate.netrsc.orgrsc.org The choice of metal ion and reaction conditions can significantly influence the final structure of the complex. rsc.org

Characterization of these complexes is comprehensive, employing a range of analytical techniques:

Elemental Analysis: To confirm the stoichiometric composition of the complexes. researchgate.netrsc.org

Spectroscopy (IR, NMR): Infrared (IR) spectroscopy helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational bands of the heterocyclic rings. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. researchgate.net

Thermal Analysis (TGA/DSC): Thermogravimetric and differential scanning calorimetry analyses are used to study the thermal stability of the synthesized complexes. researchgate.net

The this compound ligand offers multiple potential coordination sites through its nitrogen atoms. Based on related structures, several coordination modes can be anticipated, leading to a variety of complex geometries.

Coordination Modes:

Monodentate: Coordination may occur through a single nitrogen atom from either the tetrazole or the pyrimidine ring. researchgate.net

Bidentate Chelating: The ligand can act as an N,N-chelating agent, coordinating to a metal center via a nitrogen atom from the pyrimidine ring and a nearby nitrogen atom (N4) from the tetrazole ring. This is a common mode observed in similar ligands like 2-(tetrazol-1-yl)pyridine. researchgate.net

Bridging: The ligand can bridge two or more metal centers, using nitrogen donors from both rings, leading to the formation of coordination polymers. This can result in one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. rsc.orgrsc.orgnih.gov

Complex Geometries: The versatile coordination of tetrazole-based ligands can generate diverse and intricate structures. For instance, reactions of 2-(1H-tetrazol-5-yl)pyrazine with group IIB metals have produced mononuclear molecules, 1D chains, and 2D layered structures with (6,3) or (4,4) topologies. rsc.org These lower-dimensional structures can further self-assemble through hydrogen bonding and π-π stacking interactions to form robust 3D supramolecular architectures. rsc.orgresearchgate.netmdpi.com

Table 2: Coordination Behavior of Structurally Related Ligands

Ligand Metal Ion(s) Synthesis Method Coordination Mode Resulting Geometry Ref
2-(tetrazol-1-yl)pyridine Pt(II), Pd(II), Ru(II) Reflux / Ambient N,N-chelating Mononuclear complexes researchgate.net
2-(1H-tetrazol-5-yl)pyrazine Zn(II), Cd(II), Hg(II) Room Temp / Hydrothermal Chelating-bridging 1D chains, 2D layers, 3D frameworks rsc.org
3-((1H-tetrazol-5-yl)methyl)pyridine Cu(II), Zn(II), Cd(II) Hydrothermal (in situ) Bridging 2D and 3D frameworks rsc.org
5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole Co(II), Zn(II), Cd(II) Hydrothermal Bridging 2D layers assembling into 3D supramolecular structures rsc.org

Applications as Chemical Probes for Investigating Molecular Mechanisms

The pyrimidine-amine scaffold is a well-established "hinge-binding" motif in medicinal chemistry, particularly for the development of protein kinase inhibitors. The combination of this scaffold with a tetrazole ring, as seen in this compound, creates a promising framework for chemical probes designed to investigate biological pathways.

A study on N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, a structurally analogous compound, highlights this potential. nih.gov In this work, derivatives were synthesized and evaluated as inhibitors of the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia. The design was based on the principle of bioisosterism, where the 1,2,3-triazole ring serves as a substitute for an amide group. nih.gov One of the synthesized compounds demonstrated activity comparable to the established drug imatinib (B729) and was particularly effective in decreasing the function of cdc25A phosphatases in the K-562 tumor cell line. nih.gov

This demonstrates that the pyrimidine-amine core can anchor the molecule in the ATP-binding site of a kinase, while the appended azole ring (triazole or tetrazole) can be modified to achieve specific interactions and modulate activity. Similarly, various 7-aminoazolo[1,5-a]pyrimidines containing a tetrazole group have been identified as potent inhibitors of protein kinase CK2, further underscoring the utility of this heterocyclic combination in probing kinase function. mdpi.com Therefore, this compound serves as a valuable scaffold for developing chemical probes to investigate the molecular mechanisms of protein kinases and related enzymes involved in cell signaling and proliferation. nih.govmdpi.com

Utilization in Catalysis and Other Functional Materials

Following a comprehensive review of scientific literature and chemical databases, no published research or data could be located regarding the specific utilization of This compound in the fields of catalysis or as a component in other functional materials.

Extensive searches for scholarly articles, patents, and conference proceedings detailing the synthesis, characterization, or application of this compound in creating catalytic systems, metal-organic frameworks (MOFs), polymers, or other advanced materials did not yield any relevant results. Consequently, there are no research findings or data tables to present on this topic.

The absence of information suggests that the potential of this compound in these areas has not yet been explored or, if it has, the results are not publicly available. Therefore, a detailed discussion on its role in catalysis and functional materials cannot be provided at this time.

Future Directions and Emerging Research Avenues in Tetrazolyl Pyrimidine Chemistry

Novel Synthetic Methodologies for Architecturally Complex Derivatives

The development of efficient and versatile synthetic methods is paramount for exploring the full potential of tetrazolyl pyrimidines. While classical approaches have been established, current research is focused on creating more complex and diverse molecular architectures.

One emerging strategy involves the multi-step synthesis of novel pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govmdpi.comtriazine sulfonamides. mdpi.com This process begins with the preparation of a crucial chlorosulfone intermediate, which readily reacts with cyclic amines to form the corresponding sulfones. These intermediates then undergo nucleophilic substitution with sodium azide (B81097) to yield the final tricyclic derivatives. mdpi.com This methodology allows for the construction of intricate heterocyclic systems with potential applications in medicinal chemistry.

Another innovative approach is the N-N cleaving carbon atom insertion, which provides a unified route to pyrimidines and quinazolines from pyrazole (B372694) precursors. acs.org This method has been successfully applied to the synthesis of complex molecules, including unnatural nucleosides. acs.org Mechanistic studies suggest a pathway involving pyrazolium (B1228807) ylide fragmentation followed by cyclization of a ring-opened diazahexatriene intermediate. acs.org

Furthermore, the Biginelli three-component cyclocondensation reaction remains a valuable tool for synthesizing pyrimidine (B1678525) derivatives. nih.govkoreascience.kr This reaction, involving a β-diketone, an arylaldehyde, and either guanidine (B92328) or thiourea, offers a straightforward route to 2-iminopyrimidines and 2-thioxopyrimidines. koreascience.kr Researchers are continually exploring new catalysts and reaction conditions to improve the efficiency and scope of this classical transformation. nih.gov The synthesis of various substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves multi-step reaction sequences, including chlorination, amination, and palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings. nih.gov

Advanced Derivatization Strategies for Tailored Functionality

The ability to precisely modify the structure of 2-(tetrazol-1-yl)pyrimidin-5-amine is crucial for fine-tuning its properties for specific applications. Advanced derivatization strategies are being developed to introduce a wide range of functional groups and substituents.

A key strategy involves the azide-nitrile cycloaddition reaction. This has been effectively used to convert 6-cyano-7-aminoazolo[1,5-a]pyrimidines into their corresponding 6-(tetrazol-5-yl) derivatives. mdpi.com Optimization of reaction conditions has led to good to excellent yields, and the resulting tetrazolyl compounds can be further converted to water-soluble sodium salts. mdpi.com This approach highlights the regioselectivity of the reaction, where the cyano group on the pyrimidine ring preferentially reacts over other nitrile groups that may be present in the molecule. mdpi.com

Another versatile method for derivatization is the use of chalcones as synthons. Unsymmetrical pyrimidines can be synthesized through the cyclization of chalcones with guanidine hydrochloride. nih.gov This allows for the introduction of various substituents on the pyrimidine core, enabling the exploration of structure-activity relationships. For instance, the introduction of electron-donating or electron-withdrawing groups on the aryl rings of the chalcone (B49325) precursor can significantly influence the biological activity of the final pyrimidine derivative. nih.gov Similarly, oxidative cyclization of chalcones has been employed to produce novel tetrazole-clubbed pyrimidine derivatives. researchgate.net

The reaction of 1,3-diaryl-5-chloroacetyl-4,6-dioxo-2-thioxohexahydropyrimidines with thiosemicarbazide, followed by condensation with acetylacetone, provides a pathway to 4-[1,3-diaryl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl]-2-[3,5-dimethyl-1H-pyrazol-1-yl]thiazoles. researchgate.net This multi-step synthesis demonstrates how the pyrimidine core can be functionalized with other heterocyclic moieties.

Integration with Supramolecular Chemistry for Self-Assembly

The principles of supramolecular chemistry, which focus on non-covalent interactions, are increasingly being applied to tetrazolyl pyrimidine derivatives to create highly ordered, self-assembled structures. youtube.com These structures can exhibit unique properties and functions not present in the individual molecules.

The self-assembly of organic small molecules into supramolecular structures, such as three-dimensional fibrous networks, is an area of intense research. mdpi.com These assemblies are held together by a combination of weak interactions, including hydrogen bonds, π-π stacking, and chalcogen bonds. mdpi.comacs.orgnih.gov For example, the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties has been reported. mdpi.com In this case, hydrogen bonding between fluorine, oxygen, and nitrogen atoms of adjacent molecules plays a crucial role in the formation of the extended network. mdpi.com

The study of crystal structures provides valuable insights into the non-covalent interactions that drive self-assembly. acs.orgnih.gov Hirshfeld surface analysis and 2D-fingerprint plots are powerful tools for characterizing and quantifying these interactions. acs.orgnih.gov In the solid state, 5-(pyridyl)tetrazole complexes can form extended 2D and 3D structures through networks of hydrogen bonding, often involving water molecules. rsc.org The understanding of these interactions is key to designing molecules that will self-assemble into predictable and functional architectures.

Prospects in Rational Design of Advanced Functional Materials

The rational design of functional materials based on the this compound scaffold is a rapidly advancing field. By leveraging computational tools and a deep understanding of structure-property relationships, researchers are creating materials with tailored optical, electronic, and biological properties.

In the realm of materials science, the design of novel organic light-emitting materials is a significant focus. The self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers that exhibit blue light emission demonstrates the potential of these compounds in optoelectronics. mdpi.com The cooperative effect of hydrogen bonding and π-π stacking interactions is key to achieving these unique photonic properties. mdpi.com

Furthermore, the rational design of pyrazole-based motifs coupled with BODIPY dyes has led to the development of supramolecular polymers. rsc.org The self-assembly of these systems can be controlled to form different types of aggregates (J-aggregates and H-aggregates) with distinct spectroscopic signatures, which is crucial for applications in sensing and imaging. rsc.org

In the context of medicinal chemistry, rational design is being employed to develop potent and selective inhibitors of biological targets. For example, a series of 2-(substituted amino)- researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidines were designed as tubulin polymerization inhibitors, with some analogues showing excellent antiproliferative activity against cancer cell lines. nih.gov Structure-activity relationship (SAR) studies are instrumental in guiding the design of more potent and selective compounds. nih.govmdpi.com By systematically modifying the substituents on the pyrimidine core, researchers can identify key structural features that are essential for biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 2-(Tetrazol-1-yl)pyrimidin-5-amine, and what key reagents and conditions are involved?

  • Methodological Answer : The synthesis typically involves cyclization reactions to assemble the pyrimidine and tetrazole rings. A common approach is to use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions (120°C), as seen in analogous pyrimidine derivatives . For tetrazole formation, Huisgen cycloaddition or nitrile-azide coupling may be employed. Key reagents include:

  • Cyclization agents : POCl₃, polyphosphoric acid.
  • Tetrazole precursors : Sodium azide, nitriles.
  • Solvents : Dimethylformamide (DMF), acetonitrile.
  • Example protocol:
StepReagent/ConditionPurposeYield Range
1POCl₃, 120°CPyrimidine ring closure60-75%
2NaN₃, DMF, 80°CTetrazole formation50-65%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ring substitution patterns and amine proton integration .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common functional group transformations observed in reactions involving the tetrazole and pyrimidine moieties of this compound?

  • Methodological Answer :

  • Tetrazole : Susceptible to alkylation (e.g., methyl iodide) at the N1 position, forming 1-alkyltetrazoles .
  • Pyrimidine Amine : Participates in nucleophilic substitutions (e.g., with acyl chlorides) or forms Schiff bases with aldehydes .
  • Oxidation/Reduction : Tetrazole rings are generally stable, but pyrimidine amines can oxidize to nitro groups under strong conditions (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Byproduct Analysis : Employ LC-MS to detect regioisomers (e.g., 1H- vs. 2H-tetrazole tautomers) and adjust stoichiometry to favor the desired product .
  • Catalysis : Transition-metal catalysts (e.g., CuI) improve regioselectivity in tetrazole formation .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability and tautomeric preferences .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends .
  • Docking Studies : Model interactions with biological targets (e.g., adenosine receptors) to rationalize structure-activity relationships .

Q. How do researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and cell line viability (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Cross-Validation : Compare in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR models) data to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.